molecular formula C7H6F2N2S B1304730 (2,5-Difluorophenyl)thiourea CAS No. 207981-44-0

(2,5-Difluorophenyl)thiourea

Cat. No.: B1304730
CAS No.: 207981-44-0
M. Wt: 188.2 g/mol
InChI Key: JBWSNSWRTOFDBM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(2,5-Difluorophenyl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FAD-containing monooxygenase (FADMO), which catalyzes the oxidation of thioureas to their respective S-monoxide and S,S-dioxide forms . This oxidation process is crucial for the compound’s biological activity. Additionally, 1-(2,5-Difluorophenyl)thiourea may interact with other biomolecules, influencing their function and stability.

Cellular Effects

1-(2,5-Difluorophenyl)thiourea has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause specific target organ toxicity, particularly respiratory tract irritation . Moreover, it may impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-(2,5-Difluorophenyl)thiourea involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the oxidation of 1-(2,5-Difluorophenyl)thiourea by FADMO results in the formation of reactive intermediates that can modify the activity of other enzymes and proteins . Additionally, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,5-Difluorophenyl)thiourea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,5-Difluorophenyl)thiourea is relatively stable under standard laboratory conditions . Prolonged exposure to the compound may lead to its gradual degradation, resulting in reduced efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of 1-(2,5-Difluorophenyl)thiourea vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including reduced body weight gain and thyroid gland enlargement . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity and adverse outcomes.

Metabolic Pathways

1-(2,5-Difluorophenyl)thiourea is involved in specific metabolic pathways, primarily through its interaction with enzymes such as FADMO. The metabolism of the compound involves oxidation at the sulfur atom, leading to the formation of S-monoxide and S,S-dioxide intermediates . These metabolic transformations are crucial for the compound’s biological activity and its subsequent effects on cellular function.

Transport and Distribution

The transport and distribution of 1-(2,5-Difluorophenyl)thiourea within cells and tissues are influenced by various factors. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-(2,5-Difluorophenyl)thiourea plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-Difluorophenyl)thiourea can be synthesized through the reaction of 2,5-difluoroaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst and is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other thiourea derivatives .

Properties

IUPAC Name

(2,5-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSNSWRTOFDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378946
Record name N-(2,5-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-44-0
Record name N-(2,5-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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